ethyl (5Z)-2-(4-ethylanilino)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate
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Overview
Description
Ethyl 2-(4-ethylanilino)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes aromatic rings, an ester group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-ethylanilino)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thiophene ring, followed by the introduction of the ester group and the aromatic rings. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-ethylanilino)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(4-ethylanilino)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals.
Industry: The compound’s unique properties make it suitable for use in materials science and the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of ethyl 2-(4-ethylanilino)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 2-(4-ethylanilino)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate include other thiophene derivatives and aromatic esters. Examples include:
- Ethyl 2-(4-ethylanilino)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate
- Ethyl 2-(4-ethylanilino)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate
Uniqueness
The uniqueness of ethyl 2-(4-ethylanilino)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl (5Z)-2-(4-ethylanilino)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a thiophene ring and various substituents that contribute to its biological activity. This article reviews the biological properties, synthesis, and potential applications of this compound based on the latest research findings.
Chemical Structure and Properties
The molecular formula of the compound is C29H27NO4S, with a molecular weight of 485.6 g/mol. Its structural features include:
- Thiophene ring : A five-membered aromatic ring containing sulfur.
- Benzylidene group : Contributes to the compound's reactivity and potential interactions with biological targets.
- Ethyl ester : Enhances solubility and bioavailability.
Research indicates that this compound exhibits promising biological activities, including:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in various studies. It likely interacts with specific enzymes or receptors involved in cancer pathways, modulating cellular processes that lead to apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, indicating its potential use in treating infections.
- Anti-inflammatory Effects : The compound's structure suggests it may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Case Studies
- In Vitro Studies : In cell line assays, the compound demonstrated significant cytotoxic effects against various cancer cell types, including breast and lung cancer cells. The IC50 values were reported in the micromolar range, indicating effective potency.
- Animal Models : In vivo studies using murine models showed that administration of the compound led to reduced tumor growth rates compared to control groups, suggesting its potential as an anticancer agent.
- Mechanistic Studies : Investigations into the mechanism revealed that the compound may induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway.
Comparison with Related Compounds
A comparative analysis with similar thiophene-based compounds highlights differences in biological activity due to structural variations:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Compound A | Thiophene with halogen substitutions | Higher potency against specific cancer types |
Compound B | Additional hydroxyl groups | Enhanced solubility and bioavailability |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Thiophene Ring : Utilizing appropriate starting materials under controlled conditions.
- Introduction of Benzylidene Group : Reacting thiophene derivatives with benzylidene compounds.
- Esterification : Finalizing the structure through esterification with ethanol.
Properties
Molecular Formula |
C30H29NO4S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
ethyl (5Z)-2-(4-ethylphenyl)imino-4-hydroxy-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H29NO4S/c1-4-21-14-16-24(17-15-21)31-29-27(30(33)34-5-2)28(32)26(36-29)18-23-8-6-7-9-25(23)35-19-22-12-10-20(3)11-13-22/h6-18,32H,4-5,19H2,1-3H3/b26-18-,31-29? |
InChI Key |
ZEXWUJPJJCTFCZ-MPXGMWJOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC=CC=C3OCC4=CC=C(C=C4)C)/S2)O)C(=O)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC=CC=C3OCC4=CC=C(C=C4)C)S2)O)C(=O)OCC |
Origin of Product |
United States |
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